8-Allyloxy-n2-(dimethylaminomethylidene)-2'-deoxyguanosine
Overview
Description
8-Allyloxy-n2-(dimethylaminomethylidene)-2'-deoxyguanosine (8-Allyloxy-dG) is a synthetic nucleoside analog that has been studied for its potential in various scientific research applications, including the ability to inhibit DNA methylation, a process that has been linked to cancer, aging, and other diseases. 8-Allyloxy-dG has been found to be a highly potent inhibitor of DNA methylation, and has been used in a variety of studies to evaluate biological processes and to study the effects of DNA methylation on gene expression.
Mechanism Of Action
8-Allyloxy-dG is a highly potent inhibitor of DNA methylation. It binds to the target DNA sequence and blocks the action of the DNA methyltransferase enzyme, which is responsible for the addition of the methyl group to the target DNA sequence. This prevents the methylation of the target DNA sequence, which in turn prevents the expression of the gene that is associated with that sequence.
Biochemical And Physiological Effects
8-Allyloxy-dG has been found to have a number of biochemical and physiological effects. It has been found to inhibit the expression of genes associated with cancer progression, aging, and other diseases. It has also been found to reduce inflammation and to increase the production of antioxidants. In addition, 8-Allyloxy-dG has been found to have an effect on the regulation of hormones, and to reduce the risk of cardiovascular disease.
Advantages And Limitations For Lab Experiments
The main advantage of using 8-Allyloxy-dG in lab experiments is that it is a highly potent inhibitor of DNA methylation, which makes it an ideal tool for studying the effects of DNA methylation on gene expression. However, there are some limitations to using 8-Allyloxy-dG in lab experiments. For example, it is not always possible to obtain the pure product in large quantities, and its effects may vary depending on the target DNA sequence.
Future Directions
There are a number of potential future directions for research involving 8-Allyloxy-dG. These include the study of its effects on gene expression in different cell types, the development of novel formulations of 8-Allyloxy-dG for use in drug delivery systems, and the exploration of its potential use as a therapeutic agent. In addition, further research is needed to understand the mechanism of action of 8-Allyloxy-dG and to identify potential biomarkers for its use in diagnostics. Finally, further research is needed to explore the potential of 8-Allyloxy-dG as a tool for epigenetic engineering.
Scientific Research Applications
8-Allyloxy-dG has been used in a variety of studies to evaluate the effects of DNA methylation on gene expression. It has been used to study the epigenetic regulation of gene expression, to study the effects of DNA methylation on gene expression, and to study the effects of DNA methylation on gene regulation. 8-Allyloxy-dG has also been used to study the effects of DNA methylation on cancer progression and to study the effects of DNA methylation on aging.
properties
IUPAC Name |
N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-8-prop-2-enoxy-1H-purin-2-yl]-N,N-dimethylmethanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O5/c1-4-5-26-16-18-12-13(19-15(20-14(12)25)17-8-21(2)3)22(16)11-6-9(24)10(7-23)27-11/h4,8-11,23-24H,1,5-7H2,2-3H3,(H,19,20,25)/b17-8+/t9-,10+,11+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSHMYLTFNJSDF-KJIUFUOESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NC2=C(C(=O)N1)N=C(N2C3CC(C(O3)CO)O)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=NC2=C(C(=O)N1)N=C(N2[C@H]3C[C@@H]([C@H](O3)CO)O)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Allyloxy-n2-(dimethylaminomethylidene)-2'-deoxyguanosine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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